molecular formula C23H31N5O2 B2844789 6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-63-6

6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2844789
CAS No.: 872840-63-6
M. Wt: 409.534
InChI Key: AFMAXVYHYLNVMN-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique fused ring structure, which includes an imidazole ring fused to a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an appropriate purine derivative with an imidazole precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

For instance, the synthesis might start with the preparation of a substituted purine derivative, followed by its reaction with an imidazole compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-throughput screening and process optimization are employed to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways.

    Medicine: The compound’s potential pharmacological properties are explored for the development of new therapeutic agents. It may exhibit activity against certain diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Similar structure with a methyl group instead of an ethyl group.

    6-(4-Ethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Similar structure with a hexyl group instead of a heptyl group.

    6-(4-Ethylphenyl)-2-heptyl-4-ethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Similar structure with an additional ethyl group.

Uniqueness

The uniqueness of 6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione lies in its specific combination of substituents and fused ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

872840-63-6

Molecular Formula

C23H31N5O2

Molecular Weight

409.534

IUPAC Name

6-(4-ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H31N5O2/c1-4-6-7-8-9-14-28-21(29)19-20(25(3)23(28)30)24-22-26(15-16-27(19)22)18-12-10-17(5-2)11-13-18/h10-13H,4-9,14-16H2,1-3H3

InChI Key

AFMAXVYHYLNVMN-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C

solubility

not available

Origin of Product

United States

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